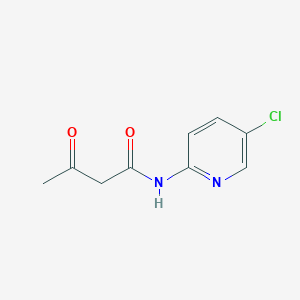

N-(5-Chloro-2-pyridinyl)-3-oxobutanamide

Description

Contextualizing β-Oxoanilides (3-Oxobutanamides) as Versatile Synthetic Intermediates

β-Oxoanilides, also known as 3-oxobutanamides, are a class of organic compounds characterized by a butanamide backbone with a ketone group at the β-position relative to the amide nitrogen. These compounds are highly valued in organic synthesis due to their reactive nature, which allows them to serve as building blocks for a wide array of heterocyclic compounds. researchgate.netsciencepublishinggroup.com

The utility of 3-oxobutanamides stems from the presence of multiple reactive sites, including an active methylene (B1212753) group flanked by two carbonyl groups, which can participate in a variety of chemical transformations. Researchers have successfully utilized these intermediates in the synthesis of diverse heterocyclic systems such as pyridines, thiophenes, diazepines, and thiazoles. researchgate.netsciencepublishinggroup.comresearchgate.net For instance, 3-oxobutanamides can react with various reagents like phenyl isocyanate, α-halo carbonyl compounds, and malononitrile (B47326) to construct these complex ring structures. researchgate.netsciencepublishinggroup.com

The versatility of β-oxoanilides is further demonstrated by their use in multicomponent reactions, where their ability to react with different functional groups in a sequential or concerted manner leads to the efficient assembly of intricate molecular architectures. researchgate.netresearchgate.net This synthetic flexibility makes them indispensable tools for chemists seeking to create novel compounds with potential applications in various fields.

Structural Significance of the N-(5-Chloro-2-pyridinyl) Moiety in Organic Synthesis

The N-(5-chloro-2-pyridinyl) moiety is a significant structural feature that imparts specific properties to the parent molecule, N-(5-Chloro-2-pyridinyl)-3-oxobutanamide. The pyridine (B92270) ring is a common heterocyclic scaffold in many biologically active compounds, and the presence of a chlorine atom at the 5-position can influence the molecule's electronic properties, reactivity, and potential biological activity. ontosight.aimdpi.com

The chlorine atom, being an electron-withdrawing group, can affect the reactivity of the pyridine ring and the adjacent amide group. This electronic influence can be strategically exploited in various chemical reactions. For example, the chloro-substituted pyridine ring can be a key component in the synthesis of compounds with potential fungicidal or insecticidal properties. mdpi.comgoogle.com

Furthermore, the 2-amino-5-chloropyridine (B124133) precursor, from which the N-(5-chloro-2-pyridinyl) moiety is derived, is a readily available starting material, making the synthesis of N-(5-Chloro-2-pyridinyl)-3-oxobutanamide and its derivatives practical and cost-effective. chemicalbook.com The combination of the reactive β-oxoanilide core with the electronically modified and synthetically accessible chloro-pyridinyl group makes this compound a valuable asset in the design and synthesis of new chemical entities.

Overview of Research Trajectories for N-(5-Chloro-2-pyridinyl)-3-oxobutanamide

Current research involving N-(5-Chloro-2-pyridinyl)-3-oxobutanamide is primarily focused on its application as a precursor for the synthesis of novel heterocyclic compounds with potential biological activities. ontosight.ai While specific studies on this exact molecule are not extensively detailed in the public domain, the broader research on related β-oxoanilides and chloro-pyridinyl compounds provides a clear indication of its potential research trajectories.

One major area of investigation is the use of N-(5-Chloro-2-pyridinyl)-3-oxobutanamide in the development of new pharmaceutical agents. Compounds with similar structural motifs have been explored for their potential antibacterial, antifungal, and anticancer properties. ontosight.ai Therefore, it is plausible that this compound is being utilized as a starting material to generate libraries of new molecules for biological screening.

Another significant research direction is its application in the synthesis of organic pigments. Related N-aryl-3-oxobutanamides are known intermediates in the manufacturing of pigments, suggesting a potential industrial application for N-(5-Chloro-2-pyridinyl)-3-oxobutanamide. lookchem.comchemicalbook.com The specific chromophoric properties imparted by the N-(5-chloro-2-pyridinyl) group would be of interest in this context.

Structure

3D Structure

Properties

IUPAC Name |

N-(5-chloropyridin-2-yl)-3-oxobutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O2/c1-6(13)4-9(14)12-8-3-2-7(10)5-11-8/h2-3,5H,4H2,1H3,(H,11,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEZASIMGDHJPTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)NC1=NC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry

Synthetic Routes to N-(5-Chloro-2-pyridinyl)-3-oxobutanamide Core

The synthesis of the N-(5-Chloro-2-pyridinyl)-3-oxobutanamide core structure is primarily achieved through condensation reactions that form the amide bond between the pyridinyl and the oxobutanamide moieties.

Condensation Reactions Involving Aminopyridines and β-Keto Esters

A principal method for the formation of N-pyridinyl-3-oxobutanamides involves the direct condensation of an aminopyridine with a β-keto ester, such as ethyl acetoacetate (B1235776). A well-documented analogue of this reaction is the synthesis of N-2-pyridyl-3-oxobutanamide, which is achieved by fusing 2-aminopyridine (B139424) with ethyl acetoacetate at elevated temperatures. raco.catraco.cat In a typical procedure, an equimolar mixture of 2-aminopyridine and ethyl acetoacetate is heated at 130°C for two hours without a solvent. raco.cat The resulting solid product is then purified by crystallization from ethanol (B145695). raco.cat This reaction establishes a viable pathway for the synthesis of the target molecule's core structure. It is important to note that prolonged reaction times (e.g., 5 hours) can lead to the formation of a cyclized pyridopyridone structure. raco.catraco.cat

The reaction of aromatic amines with ethyl-3-oxobutanoate can yield either the acylation product (the desired amide) or a condensation product (ethyl-β-arylaminocrotonates), with the outcome being dependent on factors such as temperature and the presence of a catalyst. mdpi.com For instance, the reaction of 3-amino-9-ethylcarbazole (B89807) with ethyl-3-oxobutanoate in refluxing toluene (B28343) exclusively yields the acylation product, while the addition of a catalytic amount of hydrochloric acid leads to a mixture containing the condensation product. mdpi.com

Strategies for Incorporating the 5-Chloro-2-pyridinyl Moiety

The introduction of the 5-Chloro-2-pyridinyl moiety is accomplished by using 2-amino-5-chloropyridine (B124133) as the starting material in the aforementioned condensation reactions. The presence of the chloro-substituent on the pyridine (B92270) ring is a critical feature of the target molecule. The synthesis of this key precursor is discussed in detail in the following section. The general strategy involves the acylation of 2-amino-5-chloropyridine with a suitable 3-oxobutanamide precursor.

Synthesis of Key Precursors and Intermediates

The successful synthesis of N-(5-Chloro-2-pyridinyl)-3-oxobutanamide relies on the efficient preparation of its constituent precursors: substituted 2-aminopyridines and derivatizable 3-oxobutanamide scaffolds.

Preparation of Substituted 2-Aminopyridines

2-Amino-5-chloropyridine is a crucial intermediate in the synthesis of the target compound. chemicalbook.com Several methods for its preparation have been reported, primarily involving the chlorination of 2-aminopyridine.

One common approach is the direct chlorination of 2-aminopyridine in a strongly acidic medium to achieve selective monochlorination and minimize the formation of the dichlorinated byproduct, 2-amino-3,5-dichloropyridine. google.com For instance, reacting 2-aminopyridine with a chlorinating agent in a medium with a Hammett acidity function (H₀) of less than approximately -3.5 has been shown to be effective. google.com Another method involves the oxidative chlorination of 2-aminopyridine using hydrochloric acid and sodium hypochlorite. google.com This reaction is typically carried out at a controlled temperature, starting at 10°C and then raised to 25°C, with the product being extracted after pH adjustment. google.com

A multi-step synthesis route starting from 2-aminopyridine has also been described, which involves nitration, amidation, reduction, chlorination, and hydrolysis to yield 2-amino-5-chloropyridine. guidechem.com A similar pathway has been utilized for the synthesis of the analogous 2-amino-5-fluoropyridine, involving nitration, amino acetylation, nitro group reduction, diazotization, a Schiemann reaction, and finally, hydrolysis of the acetyl group. researchgate.net

Furthermore, an electrochemical method provides an alternative route to 2-amino-5-chloropyridine. This involves the electrochemical hydrogenation of 5-chloro-2-nitropyridine. chemicalbook.com The reaction is carried out in an undivided cell with a nickel cathode and a copper anode in an ethanol solution containing sulfuric acid. chemicalbook.com

The following table summarizes various synthetic methods for 2-amino-5-chloropyridine:

| Starting Material | Reagents and Conditions | Yield | Reference |

| 2-Aminopyridine | Chlorinating agent in strongly acidic medium (H₀ < -3.5) | High (minimizes dichlorination) | google.com |

| 2-Aminopyridine | HCl, NaClO; 10°C then 25°C | Up to 72% | google.com |

| 2-Aminopyridine | Nitration, amidation, reduction, chlorination, hydrolysis | Not specified | guidechem.com |

| 5-Chloro-2-nitropyridine | Electrochemical hydrogenation (Ni cathode, Cu anode, H₂SO₄/EtOH) | 82% (isolated) | chemicalbook.com |

| 2-Aminopyridine | N-fluoro-N-chlorobenzenesulfonamide, imidazole (B134444) ionic liquid catalyst, CH₂Cl₂ | 98.8% | google.com |

Derivatization of 3-Oxobutanamide Scaffolds for Downstream Synthesis

3-Oxobutanamides are versatile intermediates in heterocyclic synthesis due to their reactive functional groups. sciencepublishinggroup.comresearchgate.net The 3-oxobutanamide scaffold within N-(5-Chloro-2-pyridinyl)-3-oxobutanamide can potentially be derivatized for the synthesis of more complex molecules.

The active methylene (B1212753) group, flanked by two carbonyl groups, is susceptible to both electrophilic and nucleophilic attack. This reactivity allows for a variety of chemical transformations. For example, 3-oxobutanamides can react with phenyl isothiocyanate in a basic medium to form thiocarbamoyl derivatives. sciencepublishinggroup.com These intermediates can then be reacted with α-halo carbonyl compounds, such as ethyl chloroacetate, to furnish thiophene (B33073) derivatives through an initial alkylation followed by intramolecular cyclization. sciencepublishinggroup.com

Furthermore, condensation of 3-oxobutanamides with reagents like malononitrile (B47326) in the presence of a base like piperidine (B6355638) can lead to the formation of pyridine derivatives. sciencepublishinggroup.com The reaction of N-2-pyridyl-3-oxobutanamide with arylidenemalononitriles has been shown to produce dihydropyridine (B1217469) derivatives. raco.cat These examples highlight the potential for the 3-oxobutanamide portion of the target molecule to be a key site for further chemical modifications and the construction of diverse heterocyclic systems.

Chemical Transformations and Heterocyclic Derivatization

N-(5-Chloro-2-pyridinyl)-3-oxobutanamide as a Building Block for Diverse Heterocycles

The strategic placement of functional groups in N-(5-Chloro-2-pyridinyl)-3-oxobutanamide makes it an ideal starting material for constructing complex molecules, including those with significant pharmacological interest. It readily participates in reactions with various electrophilic and nucleophilic reagents to yield a wide array of heterocyclic derivatives.

Pyridine (B92270) and Fused Pyridine Systems

The synthesis of pyridine rings and their fused analogues is a common application for 3-oxobutanamide derivatives. These reactions often leverage the active methylene (B1212753) group and the acetyl carbonyl for cyclocondensation.

N-pyridyl-3-oxobutanamide derivatives react with compounds containing active methylene groups, such as malononitrile (B47326) and ethyl cyanoacetate, typically in the presence of a base like piperidine (B6355638), to form highly substituted pyridinone analogues. researchgate.net These reactions are fundamental in constructing functionalized pyridine rings. For instance, the condensation of an N-aryl-3-oxobutanamide with malononitrile or ethyl cyanoacetate in ethanolic piperidine leads to the corresponding pyridinone derivatives. researchgate.net

A general reaction scheme involves the condensation of the 3-oxobutanamide with an aldehyde and an active methylene compound, which can lead to various substituted pyridines. The condensation of N-(4-hydroxyphenyl)-3-oxobutanamide with malononitrile and/or ethyl cyanoacetate in ethanolic piperidine has been shown to afford pyridinone analogues. researchgate.net Similarly, reaction with arylidenecyanothioacetamide can furnish pyridinethione derivatives. researchgate.net

The reaction of N-2-pyridyl-3-oxobutanamide with arylidenemalononitriles in ethanol (B145695) with a few drops of piperidine has been reported to yield 1,4-dihydropyridine (DHP) derivatives. raco.catraco.cat This transformation is believed to proceed through an initial Michael addition of the oxobutanamide to the arylidenemalononitrile, followed by cyclization and tautomerization to give the stable dihydropyridine (B1217469) product. raco.cat The Hantzsch dihydropyridine synthesis is a classic multi-component reaction that provides these structures, which are notable for their clinical applications. beilstein-journals.org

Table 1: Synthesis of Dihydropyridine Derivatives from N-2-pyridyl-3-oxobutanamide

| Reactant 1 | Reactant 2 | Conditions | Product Class |

| N-2-pyridyl-3-oxobutanamide | Arylidenemalononitriles | Ethanol, Piperidine, Reflux | 4H-Pyridine Derivatives |

Data sourced from studies on the parent compound N-2-pyridyl-3-oxobutanamide. raco.catraco.cat

While direct synthesis from N-(5-Chloro-2-pyridinyl)-3-oxobutanamide is not extensively detailed, its parent analogue, N-2-pyridyl-3-oxobutanamide, serves as a precursor for fused pyridine systems. When the reaction time of fusing 2-aminopyridine (B139424) with ethyl acetoacetate (B1235776) is extended, a cyclized pyridopyridone structure is formed. raco.catraco.cat This pyridopyridone can then undergo further reactions. Additionally, condensation of 3-oxobutanamide derivatives with dimethylformamide-dimethylacetal (DMF-DMA) can lead to the formation of naphthyridines under specific reaction conditions. researchgate.net

Pyrimidine and Thiazolopyrimidine Derivatives

The 3-oxobutanamide scaffold is instrumental in the synthesis of pyrimidine-based heterocycles. The reaction of pyridopyridone, derived from N-2-pyridyl-3-oxobutanamide, with benzoylisothiocyanates yields thiourea (B124793) derivatives. Subsequent cyclization of these intermediates in dioxane with sulfuric acid affords pyridopyrimidinethione derivatives.

Furthermore, 3-oxobutanamides can be used to generate thieno[2,3-d]pyrimidine and thiazolo[3,2-a]thieno[2,3-d]pyrimidine systems. sciencepublishinggroup.comresearchgate.net For example, a thiophene (B33073) derivative synthesized from a 3-oxobutanamide can be treated with formic acid to yield a thieno[2,3-d]pyrimidine. sciencepublishinggroup.comresearchgate.net This product can be further elaborated and cyclized with ammonium thiocyanate to produce a thiazolo[3,2-a]thieno[2,3-d]pyrimidine derivative. sciencepublishinggroup.comresearchgate.net The synthesis of thiazolopyrimidines often involves the reaction of a pyrimidine precursor with reagents like ethyl bromoacetate to build the fused thiazole ring. ijnc.ir

Thiophene and Thiazole Derivatives

The construction of thiophene and thiazole rings can be achieved using 3-oxobutanamides as starting materials.

The Gewald reaction is a well-established method for synthesizing 2-aminothiophenes. dntb.gov.ua This reaction involves the condensation of a carbonyl compound, an active methylene nitrile (like cyanoacetonitrile), and elemental sulfur in the presence of a base. 3-Oxobutanamides can participate in similar transformations. For instance, the reaction of a 3-oxobutanamide with malononitrile and elemental sulfur in refluxing ethanol with triethylamine yields a thiophene derivative. sciencepublishinggroup.comresearchgate.net

For the synthesis of thiazoles, a common route involves the reaction of a thioamide with an α-halocarbonyl compound. Derivatives of 3-oxobutanamides can be converted into intermediates suitable for this cyclization. One reported method involves reacting the potassium salt of a 3-oxobutanamide derivative with chloroacetonitrile in DMF to furnish a thiazole derivative. sciencepublishinggroup.comresearchgate.net

Table 2: Synthesis of Thiophene and Thiazole Derivatives

| Starting Material Class | Reagents | Product Heterocycle |

| 3-Oxobutanamide | Malononitrile, Sulfur, Triethylamine | 2-Aminothiophene |

| 3-Oxobutanamide derivative (potassium salt) | Chloroacetonitrile | Thiazole |

Data sourced from studies on the general class of 3-Oxobutanamides. sciencepublishinggroup.comresearchgate.net

Diazepine Derivatives

The structural framework of N-substituted-3-oxobutanamides is conducive to the synthesis of diazepine derivatives. researchgate.net Generally, the formation of 1,5-benzodiazepines involves the condensation reaction between an o-phenylenediamine and a β-dicarbonyl compound. In this context, N-(5-Chloro-2-pyridinyl)-3-oxobutanamide can act as the 1,3-dielectrophilic component. The reaction typically proceeds through the initial formation of a Schiff base between one of the amino groups of the diamine and a carbonyl group of the butanamide, followed by an intramolecular cyclization and dehydration to yield the seven-membered diazepine ring. While specific examples utilizing N-(5-Chloro-2-pyridinyl)-3-oxobutanamide are not extensively documented, its chemical nature makes it a suitable candidate for such transformations. researchgate.netnuph.edu.ua

Pyrazole and Pyridazine (B1198779) Derivatives

The synthesis of pyrazole and pyridazine derivatives from N-(5-Chloro-2-pyridinyl)-3-oxobutanamide highlights its utility in forming five- and six-membered heterocycles.

Pyrazoles: The most common method for pyrazole synthesis is the reaction of a 1,3-dicarbonyl compound with hydrazine derivatives. mdpi.com N-(5-Chloro-2-pyridinyl)-3-oxobutanamide possesses the required β-dicarbonyl system, which can readily undergo cyclocondensation with hydrazine. The reaction proceeds by initial nucleophilic attack of the hydrazine on one of the carbonyl groups, followed by intramolecular cyclization and elimination of water to form the stable aromatic pyrazole ring.

Pyridazines: The versatility of the related compound, N-2-pyridyl-3-oxobutanamide, has been demonstrated in the synthesis of pyridazine derivatives. raco.cat This process involves a multi-step sequence starting with the cyclization of the initial butanamide to a pyridopyridone intermediate. This intermediate is then subjected to an azo coupling reaction with an aryl diazonium salt. The resulting azo compound can be treated with malononitrile, leading to the formation of a highly substituted pyridazine derivative. raco.cat This pathway showcases how the initial butanamide structure can be elaborated into more complex heterocyclic systems.

| Starting Material Analogue | Reagents | Heterocyclic Product | Reference |

| N-2-pyridyl-3-oxobutanamide derived Pyridopyridone | 1. Aryl diazonium salt 2. Malononitrile | Pyridazine derivative | raco.cat |

| N-(5-Chloro-2-pyridinyl)-3-oxobutanamide | Hydrazine Hydrate | Pyrazole derivative | mdpi.com |

Benzoquinoline Derivatives

While direct synthesis of benzoquinolines from N-(5-Chloro-2-pyridinyl)-3-oxobutanamide via intermolecular reactions like the Combes synthesis is plausible, a more frequently observed transformation is an intramolecular cyclization. wikipedia.org The related N-2-pyridyl-3-oxobutanamide, upon prolonged heating, undergoes an intramolecular cyclization to form a pyridopyridone. raco.cat This reaction involves the nucleophilic attack of the pyridine nitrogen onto the side-chain carbonyl group, followed by dehydration, resulting in a fused bicyclic system. This pyridopyridone core is an isomer of a quinolone and serves as a precursor for further derivatization.

Fundamental Reaction Mechanisms Explored

The chemical behavior of N-(5-Chloro-2-pyridinyl)-3-oxobutanamide is governed by several fundamental reaction mechanisms, leveraging the reactivity of its active methylene and carbonyl groups.

Cyclization Reactions

Cyclization is a key reaction mechanism for N-(5-Chloro-2-pyridinyl)-3-oxobutanamide, leading to the formation of fused heterocyclic systems.

Intramolecular Cyclization: As mentioned, prolonged heating of the analogous N-2-pyridyl-3-oxobutanamide results in the formation of a pyridopyridone. raco.cat This acid- or heat-catalyzed reaction is a classic example of an intramolecular condensation, where the pyridine ring nitrogen acts as an internal nucleophile.

Intermolecular Cyclocondensation: The formation of pyridazines and pyrazoles relies on cyclization following an initial intermolecular reaction. In pyridazine synthesis, for instance, the cyclization occurs when the arylhydrazone intermediate reacts with malononitrile. sciforum.net The reaction of N-aryl-3-oxobutanamides with manganese(III) acetate can also lead to oxidative cyclization, forming indolin-2-one derivatives through a radical-mediated pathway. nii.ac.jp

Azo Coupling and Hydrazone Formation

The active methylene group in N-(5-Chloro-2-pyridinyl)-3-oxobutanamide is susceptible to electrophilic attack by aryl diazonium salts. libretexts.orgrecentscientific.com This azo coupling reaction yields an arylazo derivative. These azo compounds exist in tautomeric equilibrium with their more stable hydrazone form. globalresearchonline.net Research on the closely related N-2-pyridyl-3-oxobutanamide shows that its cyclized product, a pyridopyridone, readily couples with aryl diazonium salts to produce the corresponding arylazo compounds. raco.cat Subsequent treatment with acid can facilitate the conversion to the hydrazone, which can then be used in further synthetic steps, such as the formation of pyridazines.

Reaction Sequence for Pyridazine Formation:

Cyclization: N-2-pyridyl-3-oxobutanamide → Pyridopyridone

Azo Coupling: Pyridopyridone + ArN₂⁺ → Azo Product

Rearrangement/Reaction: Azo Product + Malononitrile → Pyridazine Derivative

Alkylation and Condensation Reactions

The presence of an active methylene group flanked by two carbonyl groups makes N-(5-Chloro-2-pyridinyl)-3-oxobutanamide an excellent substrate for alkylation and condensation reactions.

Alkylation: The acidic protons of the methylene group can be removed by a base, generating a nucleophilic enolate that can react with various alkylating agents. chemistryviews.orgorganic-chemistry.org For instance, the reaction of N-2-pyridyl-3-oxobutanamide with dimethylformamide dimethyl acetal (DMF-DMA) results in alkylation at the active methylene position.

Condensation Reactions: This compound can participate in various condensation reactions. A notable example is its reaction with arylidenemalononitriles. This proceeds via a Michael addition of the active methylene group to the activated double bond of the arylidenemalononitrile, followed by an intramolecular cyclization to yield highly substituted dihydropyridine derivatives. raco.cat This demonstrates the ability of the butanamide to act as a nucleophile in conjugate additions, leading to the construction of complex heterocyclic rings.

| Reaction Type | Reagent Example | Product Type | Reference |

| Alkylation | Dimethylformamide dimethyl acetal (DMF-DMA) | Enamine derivative | |

| Condensation | Arylidenemalononitrile | Dihydropyridine derivative | raco.cat |

Computational Chemistry and Advanced Analytical Characterization

Theoretical and Computational Investigations

Computational chemistry provides invaluable insights into the behavior and properties of molecules. Through various theoretical models, a predictive understanding of the physicochemical and reactive nature of N-(5-Chloro-2-pyridinyl)-3-oxobutanamide can be established.

Molecular Descriptors Analysis

For a structurally similar compound, N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutanamide, the predicted XLogP3 is 2.1 nih.gov. This value suggests a moderate level of lipophilicity. The number of hydrogen bond acceptors and donors is critical for understanding intermolecular interactions. N-(5-Chloro-2-pyridinyl)-3-oxobutanamide possesses sites for both, contributing to its polar surface area. The Topological Polar Surface Area (TPSA) for N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutanamide is calculated to be 64.6 Ų nih.gov. These values provide a foundational understanding of the molecule's likely behavior in biological systems.

| Molecular Descriptor | Predicted Value/Range | Significance |

|---|---|---|

| Topological Polar Surface Area (TPSA) | ~65 Ų | Influences drug transport and absorption. |

| LogP | ~2.1 | Indicates lipophilicity and membrane permeability. |

| Hydrogen Bond Acceptors | 4 | Participates in intermolecular hydrogen bonding. |

| Hydrogen Bond Donors | 1 | Participates in intermolecular hydrogen bonding. |

Structure-Reactivity Relationships via Computational Models

The reactivity of N-(5-Chloro-2-pyridinyl)-3-oxobutanamide can be explored using computational models that delineate its electronic structure. The presence of the electron-withdrawing chloro group on the pyridine (B92270) ring, coupled with the amide and ketone functionalities, creates a molecule with distinct regions of electrophilicity and nucleophilicity. Quantum chemical calculations, such as Density Functional Theory (DFT), can map the electron density and electrostatic potential, highlighting reactive sites. For instance, the carbonyl carbons are expected to be electrophilic, while the nitrogen and oxygen atoms are nucleophilic centers. Such studies on related acetamide compounds have been used to understand their molecular structure and stability nih.gov.

Predictive Modeling for Biological Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While specific docking studies for N-(5-Chloro-2-pyridinyl)-3-oxobutanamide are not detailed in the provided search results, the methodology is widely applied to similar compounds to explore their potential as inhibitors of various enzymes nih.govnih.govrjptonline.orgresearchgate.netresearchgate.net. For related N-aryl acetamide compounds, docking studies have been employed to investigate their potential as inhibitors for neurodegenerative enzymes by examining interactions with active sites nih.gov. The general approach involves preparing the 3D structure of the ligand and the target protein, followed by a search algorithm to find the best binding poses. The binding affinity is then scored to rank potential candidates. Such models could be applied to N-(5-Chloro-2-pyridinyl)-3-oxobutanamide to explore its interactions with various biological targets.

Spectroscopic Techniques for Structure Elucidation

Spectroscopic methods are fundamental for confirming the structure of synthesized compounds. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for elucidating the detailed atomic arrangement and functional groups present in N-(5-Chloro-2-pyridinyl)-3-oxobutanamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the chemical environment of atomic nuclei. For N-(5-Chloro-2-pyridinyl)-3-oxobutanamide, both ¹H and ¹³C NMR would provide characteristic signals.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the pyridine ring, the methylene (B1212753) group of the butanamide chain, the methyl group, and the amide proton. The chemical shifts and coupling patterns of the pyridinyl protons would be influenced by the chloro substituent. Based on data for the analogous compound 2-chloro-N-pyridin-2-yl-acetamide, which shows signals for the pyridinyl protons in the aromatic region, similar patterns can be anticipated.

¹³C NMR: The carbon-13 NMR spectrum would reveal signals for each unique carbon atom in the molecule. Key signals would include those for the carbonyl carbons of the ketone and amide groups, the carbons of the pyridine ring, and the aliphatic carbons of the butanamide chain. The chemical shifts of the pyridine ring carbons would be particularly informative about the electronic effects of the chloro and amide substituents.

| Nucleus | Expected Chemical Shift Range (ppm) | Assignment |

|---|---|---|

| ¹H | ~10.0 - 11.0 | Amide (N-H) |

| ¹H | ~7.5 - 8.5 | Pyridinyl protons |

| ¹H | ~3.5 - 4.0 | Methylene (-CH₂-) |

| ¹H | ~2.0 - 2.5 | Methyl (-CH₃) |

| ¹³C | ~200 - 210 | Ketone Carbonyl (C=O) |

| ¹³C | ~165 - 175 | Amide Carbonyl (C=O) |

| ¹³C | ~110 - 150 | Pyridinyl carbons |

| ¹³C | ~40 - 50 | Methylene (-CH₂-) |

| ¹³C | ~25 - 35 | Methyl (-CH₃) |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of N-(5-Chloro-2-pyridinyl)-3-oxobutanamide would exhibit characteristic absorption bands for its key functional groups.

The most prominent peaks would be due to the stretching vibrations of the N-H bond of the amide, the C=O bonds of the ketone and amide, and the C-N bond. The aromatic C-H and C=C stretching vibrations of the pyridine ring would also be observable. Studies on similar N-phenylbenzamide derivatives have shown characteristic IR absorption bands that confirm the presence of these functional groups researchgate.net.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|---|

| N-H (Amide) | 3200 - 3400 | Stretching |

| C=O (Ketone) | 1700 - 1725 | Stretching |

| C=O (Amide I) | 1650 - 1690 | Stretching |

| C=C, C=N (Aromatic) | 1400 - 1600 | Stretching |

| C-N (Amide) | 1200 - 1400 | Stretching |

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical technique for the structural elucidation and confirmation of N-(5-Chloro-2-pyridinyl)-3-oxobutanamide. By analyzing the mass-to-charge ratio (m/z) of the molecule and its fragments, detailed information about its elemental composition and chemical structure can be obtained. Electron ionization (EI) is a common technique used for the mass spectral analysis of such organic compounds.

In a typical EI mass spectrum of N-(5-Chloro-2-pyridinyl)-3-oxobutanamide, the molecular ion peak [M]+ would be observed, corresponding to the intact molecule. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion and its chlorine-containing fragments, with the 37Cl isotope being approximately one-third the abundance of the 35Cl isotope.

The fragmentation of N-(5-Chloro-2-pyridinyl)-3-oxobutanamide under EI conditions is expected to follow predictable pathways based on the functional groups present. The amide linkage, the oxobutanamide chain, and the chloropyridinyl ring will influence the fragmentation pattern. Common fragmentation processes for amides include α-cleavage and McLafferty rearrangement.

Key fragmentation pathways for N-(5-Chloro-2-pyridinyl)-3-oxobutanamide would likely involve:

Cleavage of the amide bond: This would lead to the formation of ions corresponding to the 5-chloro-2-pyridinylamine moiety and the 3-oxobutanoyl moiety.

Loss of the acetyl group (CH3CO): Fragmentation of the β-keto group can result in the loss of an acetyl radical, leading to a significant fragment ion.

Fragmentation of the pyridine ring: The chloropyridinyl ring can undergo fragmentation, leading to the loss of chlorine or other small neutral molecules.

A detailed analysis of the fragmentation pattern allows for the unambiguous identification of the compound and can be used to distinguish it from isomeric structures. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which can be used to determine the elemental composition of the parent molecule and its fragments, further confirming the structure.

Table 1: Predicted Key Mass Spectral Fragments for N-(5-Chloro-2-pyridinyl)-3-oxobutanamide

| Fragment Ion | Predicted m/z (for 35Cl) | Description of Fragment |

| [M]+ | 212 | Molecular Ion |

| [M - CH3CO]+ | 169 | Loss of acetyl group |

| [C5H4ClN]+ | 128 | 5-Chloro-2-aminopyridine fragment |

| [C4H5O2]+ | 85 | 3-Oxobutanamide fragment |

Note: The m/z values are predicted and may vary slightly in experimental data. The isotopic peak for 37Cl would be observed at m/z + 2 for chlorine-containing fragments.

Chromatographic Methods for Analysis and Purification

Chromatographic techniques are indispensable for the analysis and purification of N-(5-Chloro-2-pyridinyl)-3-oxobutanamide, ensuring its purity and enabling the isolation of any related impurities for characterization.

High-Performance Liquid Chromatography (HPLC) Method Development (for related oxobutanamides)

The development of a robust High-Performance Liquid Chromatography (HPLC) method is essential for the quantitative analysis of oxobutanamides and for monitoring reaction progress and purity. For N-aryl-3-oxobutanamides, reversed-phase HPLC is a commonly employed technique. tarosdiscovery.com

Method development typically involves the optimization of several key parameters to achieve adequate separation of the main compound from any impurities or starting materials. These parameters include:

Stationary Phase: A C18 (octadecylsilyl) column is a common first choice for reversed-phase chromatography of moderately polar compounds like N-(5-Chloro-2-pyridinyl)-3-oxobutanamide. The choice of stationary phase can significantly impact selectivity.

Mobile Phase: A mixture of an aqueous buffer and an organic modifier is typically used. The organic modifier, such as acetonitrile or methanol, is varied to control the retention time of the analyte. The pH of the aqueous phase can be adjusted to control the ionization state of the compound and improve peak shape. For related keto-amides, a mobile phase consisting of acetonitrile and water, often with a small amount of acid like formic acid to improve peak shape, has proven effective. tandfonline.com

Detection: Ultraviolet (UV) detection is suitable for N-(5-Chloro-2-pyridinyl)-3-oxobutanamide due to the presence of the chromophoric pyridine ring. The detection wavelength should be set at the absorbance maximum of the compound to ensure high sensitivity.

Flow Rate and Temperature: These parameters are optimized to achieve a balance between analysis time and separation efficiency.

A systematic approach to method development, such as evaluating different solvent gradients, pH values, and column types, is crucial for developing a reliable and reproducible HPLC method for the analysis of N-(5-Chloro-2-pyridinyl)-3-oxobutanamide.

Table 2: Exemplary HPLC Method Parameters for Analysis of Related Keto-Amides

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 20-80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Temperature | 30 °C |

| Detection | UV at 254 nm |

This table provides a general starting point for method development and would require optimization for the specific compound.

Applications in Preparative Chromatography (for Impurity Isolation)

Preparative chromatography is a powerful technique for the purification of chemical compounds and the isolation of impurities on a larger scale than analytical chromatography. teledynelabs.comwarwick.ac.ukinterchim.com This is particularly important in pharmaceutical development and chemical synthesis to obtain highly pure material for further studies and to identify and characterize any potential byproducts or degradation products.

The principles of preparative HPLC are similar to analytical HPLC, but the goal is to maximize the amount of purified compound collected (throughput) while maintaining sufficient resolution to separate it from impurities. labcompare.com Key considerations for scaling up an analytical HPLC method to a preparative scale for the isolation of impurities in N-(5-Chloro-2-pyridinyl)-3-oxobutanamide synthesis include:

Column Size: Preparative columns have a larger internal diameter and are packed with larger particle size stationary phase to accommodate higher sample loads.

Sample Loading: The amount of crude sample loaded onto the column is significantly higher than in analytical runs. Overloading can lead to poor separation, so optimizing the sample load is critical.

Flow Rate: Flow rates are proportionally higher in preparative chromatography to maintain a similar linear velocity to the analytical method.

Fraction Collection: A fraction collector is used to collect the eluent containing the purified compound and isolated impurities as they exit the column. The collection can be triggered based on time, UV signal, or mass spectrometry detection.

By employing preparative HPLC, individual impurities can be isolated with high purity. These isolated impurities can then be subjected to further analytical techniques, such as mass spectrometry and NMR spectroscopy, for complete structural elucidation. This information is vital for understanding the reaction chemistry, optimizing synthesis conditions to minimize impurity formation, and ensuring the quality of the final product.

Table 3: Comparison of Analytical and Preparative HPLC for Impurity Isolation

| Parameter | Analytical HPLC | Preparative HPLC |

| Goal | Quantitation, Purity Check | Purification, Impurity Isolation |

| Column I.D. | 2.1 - 4.6 mm | >10 mm |

| Particle Size | < 5 µm | 5 - 10 µm or larger |

| Sample Load | µg - low mg | High mg - g |

| Flow Rate | 0.5 - 2 mL/min | >10 mL/min |

| Outcome | Chromatogram with peak data | Collected fractions of pure compounds |

Biological and Agrochemical Research Applications Non Human Specificities

Exploration of Antimicrobial Potential of Derivatives

The search for new antimicrobial agents is a critical area of research due to increasing resistance to existing drugs. Derivatives incorporating structural elements similar to N-(5-Chloro-2-pyridinyl)-3-oxobutanamide, such as the pyridine (B92270) moiety, have been a subject of interest for their potential to inhibit the growth of pathogenic microbes.

Research into related heterocyclic compounds has revealed promising antibacterial properties. For instance, a series of N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide (B126) derivatives were synthesized and evaluated for their in vitro antibacterial action. researchgate.net Among the synthesized compounds, certain derivatives showed high antibacterial efficacy. researchgate.net Specifically, compounds where the aryl group was 4-chlorophenyl and 4-nitrophenyl demonstrated significant activity. researchgate.net

Similarly, studies on 2-benzylidene-3-oxobutanamide derivatives have identified compounds with very good antibacterial activity against drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Acinetobacter baumannii. nih.gov Another area of research has focused on nicotinic acid benzylidene hydrazide derivatives, where compounds featuring nitro and dimethoxy substituents showed notable activity against strains like S. aureus, B. subtilis, and E. coli. mdpi.com Furthermore, novel N-(3-chloro-2-oxo-4-substituted phenylazetidin-1-yl) isonicotinamide (B137802) derivatives have been synthesized and screened for their antibacterial potential. researchgate.net

The antimicrobial effects of pyridine compounds have also been explored, with some showing excellent activity against bacterial strains such as S. aureus, E. faecalis, E. coli, and P. aeruginosa at MIC concentrations of 31.25 to 62.5 μg/mL. mdpi.com The constant threat of bacterial resistance necessitates the continued exploration of new chemical scaffolds, and rhodanine-3-carboxyalkyl acid derivatives with a pyridinyl moiety have shown activity against Gram-positive bacteria. mdpi.com

Table 1: Antibacterial Activity of Selected Related Derivatives

| Compound Class | Test Organism(s) | Key Findings | Reference(s) |

|---|---|---|---|

| N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamides | Various bacteria | Derivatives with 4-chlorophenyl and 4-nitrophenyl groups showed high activity. | researchgate.net |

| 2-benzylidene-3-oxobutanamides | MRSA, MDR A. baumannii | Seven compounds exhibited very good antibacterial activity. | nih.gov |

| Nicotinic acid benzylidene hydrazides | S. aureus, B. subtilis, E. coli | Nitro and dimethoxy substituted compounds were most active. | mdpi.com |

| Pyridine derivatives | S. aureus, E. faecalis, E. coli | Excellent activity observed with MICs of 31.25-62.5 μg/mL. | mdpi.com |

| Rhodanine-3-carboxyalkyl acids with pyridinyl moiety | Gram-positive bacteria | Active against Gram-positive strains, inactive against Gram-negative. | mdpi.com |

This table is for illustrative purposes and summarizes findings on related compound classes, not N-(5-Chloro-2-pyridinyl)-3-oxobutanamide itself.

The antifungal potential of nicotinamide (B372718) derivatives, which share the pyridine core, has been an active area of investigation. A series of novel nicotinamide derivatives containing a 1,3,4-oxadiazole (B1194373) moiety were synthesized and showed weak to moderate antifungal activities against G. zeae, F. oxysporum, and C. mandshurica. nih.gov Other research has described nicotinamide analogues with good fungicidal activities against pathogens like Alternaria alternata. nih.gov

In the context of agricultural applications, N-(thiophen-2-yl) nicotinamide derivatives have been designed and synthesized, with several compounds displaying higher fungicidal activity against certain plant pathogens than the commercial fungicide diflumetorim. mdpi.com Specifically, two compounds exhibited excellent activities, surpassing another commercial fungicide, flumorph. mdpi.com Research has also shown that certain nicotinamide analogues possess excellent antifungal activities against C. albicans, C. neoformans, and A. fumigatus. nih.gov The development of trifluoromethyl and trifluoromethoxy substituted chalcone (B49325) derivatives has also yielded compounds with notable antifungal activity against Candida albicans and Aspergillus niger. mdpi.com

Table 2: Antifungal Activity of Selected Nicotinamide and Related Derivatives

| Compound Class | Test Organism(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Nicotinamide derivatives with 1,3,4-oxadiazole | G. zeae, F. oxysporum, C. mandshurica | Weak to moderate antifungal activities were observed. | nih.gov |

| N-(thiophen-2-yl) nicotinamides | Wheat powdery mildew, cucumber downy mildew, etc. | Six compounds showed higher activities than diflumetorim. | mdpi.com |

| Nicotinamide analogues | C. albicans, C. neoformans, A. fumigatus | A specific analogue demonstrated excellent antifungal activities. | nih.gov |

| Trifluoromethyl substituted chalcones | C. albicans, A. niger | Compounds showed superior activity compared to some series-B compounds. | mdpi.com |

This table is for illustrative purposes and summarizes findings on related compound classes, not N-(5-Chloro-2-pyridinyl)-3-oxobutanamide itself.

Antioxidant Activity Investigations

The investigation of antioxidant properties is crucial for identifying compounds that can mitigate oxidative stress. While direct studies on N-(5-Chloro-2-pyridinyl)-3-oxobutanamide are not prominent, research on related structures provides insights. For example, a series of new 3-substituted-2-oxindole derivatives were synthesized and their in vitro antioxidant activity was assessed using a free radical scavenging assay. nih.gov Many of these compounds, particularly those with halogen substitutions, demonstrated good antioxidant activity, with maximum efficacy observed at low concentrations. nih.gov

Further studies on hydrazinecarbothioamide and 1,2,4-triazole (B32235) derivatives also revealed significant antioxidant potential. researchgate.net Certain hydrazinecarbothioamides showed excellent activity in the DPPH assay, a common method for evaluating antioxidant capacity. researchgate.net Research on roasted Cudrania tricuspidata fruits also highlights the importance of evaluating plant-derived compounds for their antioxidant effects, which were shown to increase with specific processing methods. mdpi.com

Table 3: Antioxidant Activity of Selected Related Compound Classes

| Compound Class | Assay Method | Key Findings | Reference(s) |

|---|---|---|---|

| 3-Aroyl methylene (B1212753) indol-2-ones | DPPH free radical scavenging | Halogen-substituted derivatives showed good antioxidant activity at low concentrations. | nih.gov |

| Hydrazinecarbothioamides | DPPH method | These compounds exhibited excellent antioxidant activity. | researchgate.net |

| Benzhydrylpiperazine derivatives | DPPH scavenging | Some derivatives displayed moderate DPPH scavenging activity. | researchgate.net |

This table is for illustrative purposes and summarizes findings on related compound classes, not N-(5-Chloro-2-pyridinyl)-3-oxobutanamide itself.

Enzymatic Target Identification and Inhibition Studies (e.g., for Related Compounds)

Investigating the interaction of compounds with specific enzymes is a fundamental aspect of drug discovery and agrochemical development. Research into derivatives structurally related to N-(5-Chloro-2-pyridinyl)-3-oxobutanamide has identified inhibitory activities against key enzymes like urease and α-glucosidase.

Urease inhibitors are valuable in both medicine, for treating infections by ureolytic bacteria, and in agriculture, to reduce nitrogen loss from urea-based fertilizers. nih.gov While direct data on N-(5-Chloro-2-pyridinyl)-3-oxobutanamide is unavailable, the principles of urease inhibition have been studied extensively with other compounds. Phenyl phosphorodiamidate and N-(n-butyl)thiophosphoric triamide are well-known as highly efficient urease inhibitors that act as transition-state analogues of urea. nih.gov Hydroxyurea and acetohydroxamic acid are other examples of competitive inhibitors, although they exhibit different binding affinities and inhibition efficiencies. nih.gov The search for novel urease inhibitors is ongoing, with compounds like thiourea (B124793) derivatives being explored for their potential. researchgate.net

α-Glucosidase inhibitors are important in managing type 2 diabetes by delaying carbohydrate digestion. researchgate.net Research into structurally diverse molecules has identified various potent inhibitors. For instance, a series of 6-chloro-2-methoxyacridine (B15215803) derivatives linked to triazoles were synthesized, with one derivative showing significantly higher potency than the standard drug acarbose. nih.gov Kinetic studies revealed this compound to be a competitive inhibitor. nih.gov

Other studies have explored phthalimide-phenoxy-1,2,3-triazole-N-phenyl acetamides and messagenin–based chalcones as potential α-glucosidase inhibitors. researchgate.net Furthermore, fluorinated benzenesulfonic ester derivatives have been identified as strong anti-α-glucosidase agents, which are considered effective for reducing postprandial hyperglycemia. mdpi.com The inhibitory activity of various synthetic compounds, such as pyridazine (B1198779) derivatives, has also been evaluated, with some showing activity at micromolar concentrations, far exceeding that of standard treatments. nih.gov

Table 4: α-Glucosidase Inhibition by Selected Related Derivatives

| Compound Class | IC50 Value | Type of Inhibition | Reference(s) |

|---|---|---|---|

| 6-chloro-2-methoxyacridine-triazole derivative (7h) | 98.0 ± 0.3 µM | Competitive | nih.gov |

| Fluorinated benzenesulfonic ester derivative (2v) | 3.0 ± 0.014 µM | Not specified | mdpi.com |

| Pyridazine-triazole derivative (10k) | 1.7 µM | Uncompetitive | nih.gov |

| Acridone derivative | 80.0 ± 2.0–383.1 ± 2.0 µM | Competitive | nih.gov |

This table is for illustrative purposes and summarizes findings on related compound classes, not N-(5-Chloro-2-pyridinyl)-3-oxobutanamide itself.

Research on N-(5-Chloro-2-pyridinyl)-3-oxobutanamide in HIV and PDE5 Inhibition Remains Undisclosed

Despite the significant interest in pyridine-containing compounds for various therapeutic applications, specific research detailing the activity of N-(5-Chloro-2-pyridinyl)-3-oxobutanamide as an inhibitor of HIV integrase or phosphodiesterase 5 (PDE5) is not publicly available in the reviewed scientific literature. While the broader class of pyridine derivatives has been explored for these targets, data on this particular chemical entity remains elusive.

The pyridine moiety is a key structural feature in several approved HIV-1 integrase inhibitors, highlighting its importance in the design of new antiretroviral agents. These inhibitors function by preventing the viral enzyme integrase from inserting the viral genome into the host cell's DNA, a critical step in the retroviral replication cycle. Research in this area is active, with a focus on developing novel inhibitors to combat drug resistance and improve treatment outcomes.

Similarly, phosphodiesterase 5 (PDE5) inhibitors have been a subject of extensive research, primarily for their therapeutic effects in erectile dysfunction and pulmonary arterial hypertension. The mechanism of action of PDE5 inhibitors involves the potentiation of the nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) signaling pathway. By inhibiting PDE5, these compounds prevent the degradation of cGMP, leading to smooth muscle relaxation and vasodilation.

While the structural components of N-(5-Chloro-2-pyridinyl)-3-oxobutanamide, namely the chloropyridine and oxobutanamide moieties, suggest potential for biological activity, specific studies investigating its efficacy and mechanism of action in the context of HIV integrase or PDE5 inhibition have not been identified in the public domain. Further research and publication would be necessary to elucidate any potential therapeutic applications of this compound for these or other biological targets.

Future Research Directions and Opportunities

Development of Novel Synthetic Analogues with Enhanced Biological Efficacy

The core structure of N-(5-Chloro-2-pyridinyl)-3-oxobutanamide is a versatile scaffold for the development of new chemical entities with potentially enhanced or novel biological activities. Future research should focus on systematic structural modifications to probe the chemical space around this central scaffold.

Key strategies for analogue development include:

Modification of the Pyridine (B92270) Ring: The electronic and steric properties of the molecule can be modulated by altering the substituents on the pyridine ring. Research could involve replacing the chlorine atom with other halogens (F, Br, I) or with bioisosteric groups like trifluoromethyl (-CF₃) or cyano (-CN) groups to fine-tune the molecule's properties.

Alteration of the Butanamide Side Chain: The 3-oxobutanamide side chain is critical for the molecule's reactivity and interactions. Analogues could be created by substituting the terminal methyl group with larger alkyl or aryl groups, or by modifying the keto-amide linker.

Introduction of Chiral Centers: Creating chiral analogues and studying their stereospecific interactions with biological targets could lead to compounds with greater potency and selectivity.

Table 1: Proposed Synthetic Analogues for Future Investigation

| Modification Area | Proposed Structural Change | Target Property to Investigate |

|---|---|---|

| Pyridine Ring | Substitution of 5-Chloro with 5-Bromo or 5-Trifluoromethyl | Altered lipophilicity and electronic effects on biological activity |

| Introduction of a second substituent on the pyridine ring | Enhanced binding affinity and target specificity | |

| Butanamide Chain | Replacement of the terminal methyl group with ethyl, propyl, or phenyl groups | Impact of steric bulk on biological efficacy |

Systematic synthesis and screening of these novel analogues could uncover derivatives with superior performance in fungicidal or other agrochemical applications. mdpi.com

In-depth Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

To guide the rational design of more effective analogues, comprehensive Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are essential. These studies correlate specific structural features of a molecule with its biological activity.

Future research in this area should involve:

Systematic SAR Studies: By synthesizing a library of analogues as described in section 6.1 and evaluating their biological activity, clear relationships between structure and function can be established. For instance, determining whether electron-withdrawing or electron-donating groups on the pyridine ring enhance activity is a critical research question. nih.gov

Development of QSAR Models: Once sufficient data are available, computational QSAR models can be built. nih.govchalcogen.ro These models use molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) to create a mathematical equation that predicts the biological activity of new, unsynthesized compounds. nih.gov This approach can significantly accelerate the discovery process by prioritizing the synthesis of the most promising candidates.

Table 2: Key Parameters for SAR and QSAR Investigation

| Structural Feature | Descriptor/Parameter | Rationale |

|---|---|---|

| Pyridine Substituent | Hammett constants, van der Waals radius | To quantify the electronic and steric effects on activity. nih.gov |

| Amide Linker | Torsional angles, bond lengths | To understand the conformational requirements for binding to a biological target. |

| Keto-Enol Tautomerism | pKa, calculated energy difference | To determine which tautomeric form is the active species. |

These studies will provide a detailed roadmap for optimizing the molecular architecture of N-(5-Chloro-2-pyridinyl)-3-oxobutanamide to maximize its desired biological effects.

Advanced Mechanistic Studies of Biological Activities (Non-Human)

While the compound and its relatives may exhibit known biological effects, such as fungicidal activity, the precise molecular mechanism of action often remains poorly understood. Advanced mechanistic studies in non-human biological systems are crucial for understanding how the compound works and for identifying potential resistance mechanisms.

Future research should focus on:

Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific enzymes, proteins, or cellular pathways that N-(5-Chloro-2-pyridinyl)-3-oxobutanamide interacts with. Similar compounds are known to act as enzyme inhibitors, providing a potential starting point. evitachem.com

Biochemical Assays: Once a potential target is identified, detailed enzymatic or cellular assays should be performed to confirm the interaction and quantify its effects.

Elucidation of Signaling Pathways: Investigating the downstream effects of the compound's interaction with its target to understand the full cascade of events that leads to the observed biological outcome.

Table 3: Potential Mechanistic Studies

| Research Technique | Objective | Potential Outcome |

|---|---|---|

| Affinity Chromatography | Isolate binding proteins from a target organism's cell lysate. | Identification of direct molecular targets. |

| Enzyme Inhibition Assays | Test the compound's effect on key metabolic enzymes (e.g., in fungal respiration). | Confirmation of mechanism as an enzyme inhibitor. |

| Transcriptomics (RNA-Seq) | Analyze changes in gene expression in a target organism after treatment. | Insight into the cellular pathways affected by the compound. |

| Molecular Docking | Computationally model the binding of the compound to a hypothesized target protein. | A structural basis for the compound's activity. |

A thorough understanding of the mechanism of action is critical for the long-term, sustainable use of any bioactive compound and for designing next-generation analogues that can overcome potential resistance.

Exploration of New Catalytic and Methodological Approaches for Synthesis

The efficiency, cost-effectiveness, and environmental impact of a compound's synthesis are critical for its practical application. While classical methods for synthesizing amides exist, such as the fusion of an amine with an ester researchgate.net, modern synthetic chemistry offers numerous opportunities for improvement.

Future research should explore:

Catalytic Amide Bond Formation: Investigating the use of transition metal catalysts (e.g., based on Rhodium, Palladium, or Copper) or organocatalysts to facilitate the coupling of 2-amino-5-chloropyridine (B124133) with a suitable 3-oxobutanoic acid derivative under milder conditions. nih.gov

Flow Chemistry: Developing a continuous flow synthesis process. Flow chemistry can offer improved safety, higher yields, better scalability, and reduced waste compared to traditional batch processing.

Green Chemistry Approaches: Utilizing more environmentally benign solvents, reducing the number of synthetic steps (improving atom economy), and exploring biocatalytic methods for key transformations.

Table 4: Comparison of Synthetic Approaches

| Method | Description | Potential Advantages for Future Research |

|---|---|---|

| Thermal Condensation | Direct reaction of an amine and ester at high temperature. researchgate.net | Simple, solvent-free. |

| Catalytic Coupling | Use of a catalyst to enable amide formation under mild conditions. nih.gov | Lower energy consumption, higher functional group tolerance, potentially higher yields. |

| Flow Synthesis | Continuous reaction in a microreactor or packed-bed reactor. | Enhanced process control, improved safety, easier scale-up. |

| Biocatalysis | Use of enzymes (e.g., lipases) to catalyze amide formation. | High selectivity, environmentally benign conditions, biodegradable catalysts. |

Developing novel and efficient synthetic routes will not only reduce the cost and environmental footprint of N-(5-Chloro-2-pyridinyl)-3-oxobutanamide production but may also provide easier access to a wider range of complex analogues for further study.

Q & A

Q. What are the common synthetic routes for N-(5-Chloro-2-pyridinyl)-3-oxobutanamide, and how are reaction conditions optimized?

Answer: Synthesis typically involves multi-step reactions starting with the coupling of 5-chloro-2-aminopyridine with activated 3-oxobutanoyl derivatives. Key steps include:

- Aminolysis : Reacting 5-chloro-2-aminopyridine with ethyl acetoacetate under reflux in a polar aprotic solvent (e.g., DMF) with catalytic acid .

- Protection/Deprotection : Use of tert-butyloxycarbonyl (Boc) groups to protect reactive sites during intermediate steps .

- Optimization : Temperature control (60–80°C), solvent selection (e.g., THF for solubility), and stoichiometric ratios (1:1.2 amine:carbonyl) to minimize byproducts. Yields are monitored via TLC and HPLC .

Q. What analytical techniques are critical for characterizing N-(5-Chloro-2-pyridinyl)-3-oxobutanamide?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm the pyridinyl and oxobutanamide moieties (e.g., δ 8.3 ppm for pyridine protons, δ 2.6 ppm for ketone protons) .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment using C18 columns with UV detection (λ = 254 nm) .

- Mass Spectrometry (MS) : ESI-MS for molecular ion verification (e.g., [M+H]⁺ at m/z 239.1) .

Advanced Research Questions

Q. How do substituents on the aryl group influence the compound’s reactivity and bioactivity?

Answer: Substituent position and electronic effects significantly alter properties:

| Substituent Position | Reactivity Impact | Bioactivity Example |

|---|---|---|

| 5-Chloro-2-pyridinyl | Enhances electrophilicity at C3 for nucleophilic attack | PPARγ antagonism (IC₅₀ = 0.8 µM) |

| 3,4-Dichlorophenyl | Stabilizes keto-enol tautomers | Alters binding affinity to cytochrome P450 enzymes |

| 2-Methoxyphenyl | Increases solubility via H-bonding | Reduces metabolic clearance in hepatic assays |

Q. How can researchers resolve contradictions in reported biological activity data?

Answer: Contradictions often arise from assay variability (e.g., cell lines, incubation times). Methodological solutions include:

- Standardized Assays : Use isogenic cell lines (e.g., HEK293-PPARγ) and controlled incubation periods (24–48 hrs) .

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple replicates to confirm potency trends .

- Structural Analog Comparison : Test derivatives with incremental substitutions to isolate activity contributors (e.g., replacing Cl with Br at C5) .

Q. What role does N-(5-Chloro-2-pyridinyl)-3-oxobutanamide play in heterocyclic synthesis?

Answer: The compound serves as a precursor for fused heterocycles via:

- Cyclocondensation : With hydrazines or hydroxylamine to form pyrazoles or isoxazoles (e.g., 70% yield in DMF at 100°C) .

- Multi-Component Reactions : Example: Ultrasonic-assisted synthesis of dihydroisoxazolopyridines using Yb(OTf)₃ catalysis (95% purity without recrystallization) .

Q. What structural insights are provided by crystallography studies?

Answer: X-ray diffraction reveals:

- Conformation : Planar pyridinyl ring with dihedral angles of 12.5° relative to the oxobutanamide group .

- Hydrogen Bonding : Intramolecular H-bonds between amide N-H and ketone O (2.1 Å), stabilizing the enol tautomer .

- Packing : Orthorhombic lattice (space group Pca21) with π-π stacking (3.8 Å) between pyridinyl rings .

Methodological Considerations

- Synthetic Challenges : Avoid overalkylation by using slow reagent addition in stepwise synthesis .

- Data Validation : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) .

- Biological Testing : Include positive controls (e.g., rosiglitazone for PPARγ assays) to benchmark activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.